8-Iodo-6-methylimidazo[1,2-a]pyridine
Overview
Description
8-Iodo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, a class to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets, leading to significant activity against various diseases .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against mdr-tb and xdr-tb, suggesting they may affect pathways related to these conditions .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Biochemical Analysis
Biochemical Properties
8-Iodo-6-methylimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . Additionally, this compound can form complexes with proteins, altering their conformation and function. These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, apoptosis, or differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the synthesis of various proteins essential for cell function. Its impact on cellular metabolism includes alterations in metabolic flux and the levels of key metabolites, which can have downstream effects on cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes. These molecular interactions are crucial for understanding how this compound exerts its effects on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may degrade under certain conditions, leading to a reduction in its efficacy or the formation of degradation products that could have different biological activities . Long-term studies in vitro or in vivo have shown that this compound can have sustained effects on cellular function, although these effects may diminish over time as the compound degrades or is metabolized. Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, or systemic effects. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.
Preparation Methods
The synthesis of 8-Iodo-6-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with iodine in the presence of a suitable solvent such as chloroform . This reaction proceeds with the substitution of a hydrogen atom at the C-8 position by an iodine atom.
Chemical Reactions Analysis
8-Iodo-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Radical Reactions: Functionalization of the imidazo[1,2-a]pyridine scaffold via radical reactions is also possible.
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
8-Iodo-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Comparison with Similar Compounds
8-Iodo-6-methylimidazo[1,2-a]pyridine can be compared with other similar compounds such as:
- 2-Methylimidazo[1,2-a]pyridine
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 8-Chloro-2-ethylimidazo[1,2-a]pyrazine
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and applications.
Properties
IUPAC Name |
8-iodo-6-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-4-7(9)8-10-2-3-11(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRSBXOQYLSCEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744288 | |
Record name | 8-Iodo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955942-40-2 | |
Record name | 8-Iodo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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